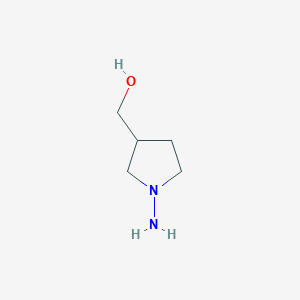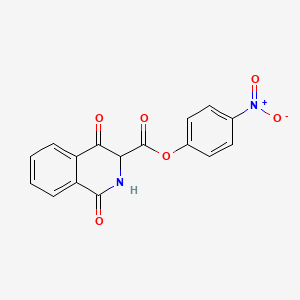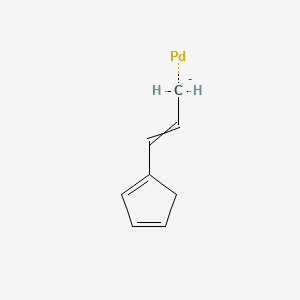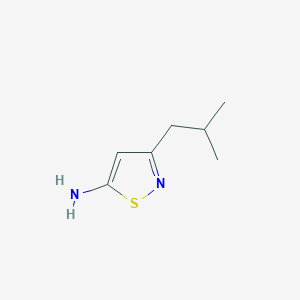
Benzenamine, 3-bromo-N-butyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-N-butylaniline is an organic compound with the molecular formula C10H14BrN It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a butyl group, and one of the hydrogen atoms on the benzene ring is replaced by a bromine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-butylaniline typically involves the bromination of N-butylaniline. One common method is the electrophilic aromatic substitution reaction, where N-butylaniline is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at a controlled temperature to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of 3-bromo-N-butylaniline can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-N-butylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce amines or other reduced forms.
Substitution: The bromine atom in 3-bromo-N-butylaniline can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted anilines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Bromo-N-butylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: 3-Bromo-N-butylaniline is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-butylaniline depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The bromine atom can participate in halogen bonding, which can enhance the binding affinity of the compound to its molecular targets. The butyl group can influence the compound’s lipophilicity and overall pharmacokinetic properties .
Comparación Con Compuestos Similares
3-Bromoaniline: Similar structure but lacks the butyl group, which can affect its reactivity and applications.
N-Butylaniline: Similar structure but lacks the bromine atom, which can influence its chemical properties and reactivity.
4-Bromo-N-butylaniline: Positional isomer with the bromine atom at the para position, which can lead to different reactivity and applications.
Uniqueness: The combination of these functional groups makes it a versatile compound in organic synthesis and medicinal chemistry .
Propiedades
Número CAS |
581798-36-9 |
|---|---|
Fórmula molecular |
C10H14BrN |
Peso molecular |
228.13 g/mol |
Nombre IUPAC |
3-bromo-N-butylaniline |
InChI |
InChI=1S/C10H14BrN/c1-2-3-7-12-10-6-4-5-9(11)8-10/h4-6,8,12H,2-3,7H2,1H3 |
Clave InChI |
BFJGDNIZOMAZMM-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1=CC(=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





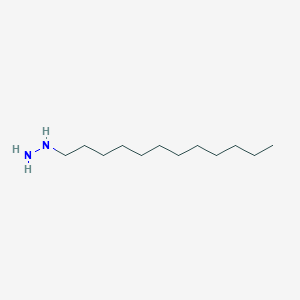
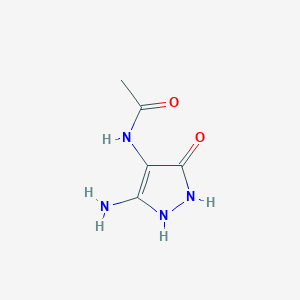
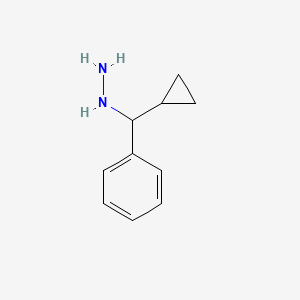
![(2E)-3-[2,4-Bis(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B12437628.png)

